[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate
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Overview
Description
[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate: is a synthetic organic compound that features a unique combination of a thiazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a β-amino alcohol with a suitable leaving group, such as a halide or tosylate, under basic conditions.
Coupling of the Thiazole and Azetidine Rings: The thiazole and azetidine rings are coupled through a nucleophilic substitution reaction, where the azetidine nitrogen attacks the electrophilic carbon of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring opening and formation of amines.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Various Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, while the azetidine ring can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] acetate
- [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] benzoate
- [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] chloride
Uniqueness
Compared to similar compounds, [1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate is unique due to the presence of the methanesulfonate group. This group enhances the compound’s solubility in polar solvents and can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other similar compounds.
Properties
Molecular Formula |
C7H12N2O3S2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate |
InChI |
InChI=1S/C7H12N2O3S2/c1-14(10,11)12-6-4-9(5-6)7-8-2-3-13-7/h6H,2-5H2,1H3 |
InChI Key |
OWONEHQFCRHLFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C2=NCCS2 |
Origin of Product |
United States |
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